Tert-butyl Chloroformate

Catalog No.
S1911287
CAS No.
24608-52-4
M.F
C5H9ClO2
M. Wt
136.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl Chloroformate

CAS Number

24608-52-4

Product Name

Tert-butyl Chloroformate

IUPAC Name

tert-butyl carbonochloridate

Molecular Formula

C5H9ClO2

Molecular Weight

136.58 g/mol

InChI

InChI=1S/C5H9ClO2/c1-5(2,3)8-4(6)7/h1-3H3

InChI Key

UJJDEOLXODWCGK-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)Cl

Canonical SMILES

CC(C)(C)OC(=O)Cl

Tert-butyl chloroformate is an organic compound with the chemical formula C5H9ClO2\text{C}_5\text{H}_9\text{ClO}_2. It appears as a colorless to yellow liquid with a pungent odor, commonly used in organic synthesis. This compound is particularly valued for its role in the preparation of carbamates and as a reagent for introducing the tert-butoxycarbonyl (Boc) protecting group in amino acids and peptides. The Boc group is essential in peptide synthesis due to its stability under acidic conditions and ease of removal under mild basic conditions, making tert-butyl chloroformate a versatile reagent in organic chemistry .

  • Nucleophilic Substitution Reactions: It reacts with amines to form carbamates. The carbonyl carbon of tert-butyl chloroformate acts as an electrophile, attracting nucleophiles such as amines.
  • Hydrolysis: In the presence of water, it hydrolyzes to yield tert-butyl alcohol, carbon dioxide, and hydrogen chloride.
  • Reactions with Alcohols: It can react with alcohols to produce carbonate esters .

Mechanism of Action

The mechanism involves nucleophilic attack on the electrophilic carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates hydrogen chloride. The primary molecular target during these reactions is the carbonyl carbon, facilitating the formation of carbamates and carbonate esters.

Tert-butyl chloroformate can be synthesized through several methods:

  • Reaction with Phosgene: This is the most common industrial method where tert-butyl alcohol reacts with phosgene in the presence of a base such as pyridine. This method is favored for its efficiency and scalability.
  • Reaction with Chloroformic Acid: Tert-butyl alcohol can also react directly with chloroformic acid to produce tert-butyl chloroformate .

Industrial Production

Industrial production typically employs the phosgene route due to its higher yield and efficiency, although it requires stringent safety measures due to the toxicity of phosgene gas.

Tert-butyl chloroformate finds diverse applications in organic synthesis:

  • Peptide Synthesis: It is widely used for introducing Boc protecting groups in amino acids and peptides.
  • Synthesis of Carbamates: Its ability to react with amines makes it useful for synthesizing various carbamate derivatives.
  • Preparation of Carbonate Esters: It serves as a precursor for carbonate esters through reactions with alcohols .

Research into interaction studies primarily focuses on the reactivity of tert-butyl chloroformate with various nucleophiles. The compound's interactions can be influenced by solvent effects, which impact nucleophilicity and electrophilicity during reactions. For instance, studies have shown that solvent polarity can significantly affect reaction rates and mechanisms involving tert-butyl chloroformate .

Similar Compounds: Comparison

Tert-butyl chloroformate shares similarities with other chloroformates but exhibits unique characteristics:

Compound NameChemical FormulaUnique Features
Methyl ChloroformateC₃H₇ClO₂Forms methyl esters; less sterically hindered than tert-butyl.
Ethyl ChloroformateC₄H₉ClO₂Forms ethyl esters; similar reactivity but larger size than methyl.
Isopropyl ChloroformateC₄H₉ClO₂Forms isopropyl esters; branched structure affects reactivity.
Perfluoro-tert-butyl ChloroformateC₅H₃ClF₅O₂Fluorinated variant; exhibits different reactivity patterns due to electronegativity of fluorine.

Uniqueness

Tert-butyl chloroformate's uniqueness lies in its ability to introduce the Boc protecting group, which is stable under acidic conditions yet easily removable under mild basic conditions. This property makes it particularly valuable in peptide synthesis compared to other chloroformates that do not offer similar stability or ease of removal .

XLogP3

2.2

Wikipedia

Tert-butyl Chloroformate

Dates

Modify: 2024-02-18

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